molecular formula C17H14ClFN2O2S2 B2493279 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-fluorobenzene-1-sulfonamide CAS No. 932987-70-7

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-fluorobenzene-1-sulfonamide

Cat. No.: B2493279
CAS No.: 932987-70-7
M. Wt: 396.88
InChI Key: IKQGAMZCCAZATR-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-fluorobenzene-1-sulfonamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-fluorobenzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the sulfonamide group.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-fluorobenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to antimicrobial and anticancer effects by disrupting essential biological processes .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole moiety.

Uniqueness

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-fluorobenzene-1-sulfonamide is unique due to the presence of both the chlorophenyl and fluorobenzene sulfonamide groups, which may enhance its biological activity and specificity compared to other thiazole derivatives .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O2S2/c18-13-6-4-12(5-7-13)17-21-15(11-24-17)8-9-20-25(22,23)16-3-1-2-14(19)10-16/h1-7,10-11,20H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQGAMZCCAZATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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